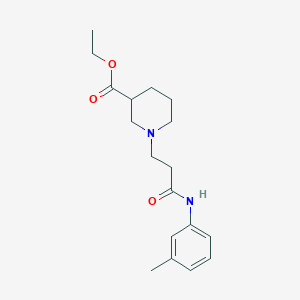![molecular formula C17H27N3O4 B248209 N-(2,5-Dimethoxy-phenyl)-3-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propionamide](/img/structure/B248209.png)
N-(2,5-Dimethoxy-phenyl)-3-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dimethoxy-phenyl)-3-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propionamide, also known as DAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DAPP is a synthetic compound that belongs to the class of piperazine derivatives and has been shown to possess various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(2,5-Dimethoxy-phenyl)-3-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propionamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. N-(2,5-Dimethoxy-phenyl)-3-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propionamide has also been shown to interact with various receptors in the brain, including the GABA and NMDA receptors.
Biochemical and Physiological Effects:
N-(2,5-Dimethoxy-phenyl)-3-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propionamide has been shown to possess various biochemical and physiological effects. It has been shown to possess analgesic and anti-inflammatory effects, which may be useful in the treatment of various pain-related conditions. N-(2,5-Dimethoxy-phenyl)-3-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propionamide has also been shown to possess anticonvulsant effects, which may be useful in the treatment of epilepsy and other seizure disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-Dimethoxy-phenyl)-3-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propionamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has also been extensively studied for its pharmacological properties, which makes it a useful tool for investigating the mechanisms of action of various drugs. However, N-(2,5-Dimethoxy-phenyl)-3-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propionamide also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. It is also a potent compound, and caution should be exercised when handling it in the laboratory.
Zukünftige Richtungen
There are several future directions for the study of N-(2,5-Dimethoxy-phenyl)-3-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propionamide. One area of research is the investigation of its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research is the investigation of its potential use in the treatment of various pain-related conditions. Further studies are also needed to fully understand the mechanism of action of N-(2,5-Dimethoxy-phenyl)-3-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propionamide and its long-term effects.
Synthesemethoden
The synthesis of N-(2,5-Dimethoxy-phenyl)-3-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propionamide is a multistep process that involves the use of various reagents and solvents. The first step involves the synthesis of 2,5-dimethoxybenzaldehyde, which is then reacted with 4-(2-hydroxyethyl)piperazine to form the intermediate product. This intermediate is then reacted with propionyl chloride to obtain the final product, N-(2,5-Dimethoxy-phenyl)-3-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propionamide.
Wissenschaftliche Forschungsanwendungen
N-(2,5-Dimethoxy-phenyl)-3-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propionamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess various pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant effects. N-(2,5-Dimethoxy-phenyl)-3-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propionamide has also been investigated for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
Produktname |
N-(2,5-Dimethoxy-phenyl)-3-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propionamide |
|---|---|
Molekularformel |
C17H27N3O4 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C17H27N3O4/c1-23-14-3-4-16(24-2)15(13-14)18-17(22)5-6-19-7-9-20(10-8-19)11-12-21/h3-4,13,21H,5-12H2,1-2H3,(H,18,22) |
InChI-Schlüssel |
ZLZFSPYVZNCFPG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)CCO |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)CCO |
Löslichkeit |
45.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-[3-(4-bromoanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248126.png)
![N-(4-bromophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248129.png)

![N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide](/img/structure/B248131.png)


![Ethyl 1-[3-oxo-3-(3-toluidino)propyl]-4-piperidinecarboxylate](/img/structure/B248137.png)

![3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B248141.png)




